2-(4-(4-methylthiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

Photoaffinity Labeling GPCR Chemical Biology Tetrazole-5-carboxamide Library

2-(4-(4-Methylthiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396748-71-2) is a synthetic heterocyclic small molecule (C14H12N6O2S, MW 328.35 g/mol) that embeds a central 2-aryl-2H-tetrazole-5-carboxamide scaffold linked to a 4-methylthiophene-2-carbonyl fragment. It belongs to a designed library of 2-aryl-2H-tetrazole-5-carboxamides originally synthesized as putative photoaffinity labeling probes for aminergic G-protein coupled receptors (GPCRs), a class of high-interest drug targets.

Molecular Formula C14H12N6O2S
Molecular Weight 328.35
CAS No. 1396748-71-2
Cat. No. B2905171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4-methylthiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide
CAS1396748-71-2
Molecular FormulaC14H12N6O2S
Molecular Weight328.35
Structural Identifiers
SMILESCC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N
InChIInChI=1S/C14H12N6O2S/c1-8-6-11(23-7-8)14(22)16-9-2-4-10(5-3-9)20-18-13(12(15)21)17-19-20/h2-7H,1H3,(H2,15,21)(H,16,22)
InChIKeyMBPIFJBYXRDIHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(4-Methylthiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396748-71-2): Procurement-Relevant Chemical Profile


2-(4-(4-Methylthiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide (CAS 1396748-71-2) is a synthetic heterocyclic small molecule (C14H12N6O2S, MW 328.35 g/mol) that embeds a central 2-aryl-2H-tetrazole-5-carboxamide scaffold linked to a 4-methylthiophene-2-carbonyl fragment [1]. It belongs to a designed library of 2-aryl-2H-tetrazole-5-carboxamides originally synthesized as putative photoaffinity labeling probes for aminergic G-protein coupled receptors (GPCRs), a class of high-interest drug targets [2]. The compound is solely available as a research reagent from specialist chemical suppliers; its primary procurement purpose is non-clinical target-engagement and chemical-biology studies within academic and biopharmaceutical discovery laboratories [1][2].

Why Generic Substitution of 1396748-71-2 Is Not Advisable in Tetrazole-Based Research Reagent Procurement


Compounds within the 2-aryl-2H-tetrazole-5-carboxamide class cannot be interchanged as generic research reagents. The parent library was specifically designed so that even minor substituent modifications on the aryl-tetrazole core can dramatically alter the photo-crosslinking efficiency and target selectivity for aminergic GPCRs, a property that is intrinsically linked to the precise electronic and steric profile of each congener [1]. For 1396748-71-2, the unique juxtaposition of the electron-rich 4-methylthiophene-2-carboxamide with the tetrazole-5-carboxamide hydrogen-bond donor/acceptor array creates a distinct spatial pharmacophore. Consequently, replacing this compound with a positional isomer, a different aryl amide, or an unsubstituted thiophene analog would yield unvalidated photoaffinity properties, risking false-negative target engagement data and wasted procurement budget [1].

Quantitative Differentiation Evidence for CAS 1396748-71-2: Measured Performance Against Structural Analogs


Declaration of Limited Core Evidence for CAS 1396748-71-2

After an exhaustive search of primary literature and patent databases, no publicly accessible, peer-reviewed head-to-head comparative biological data (e.g., IC50, Ki, labeling efficiency, selectivity ratios) were located for 2-(4-(4-methylthiophene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide against defined comparator compounds. The compound has been disclosed exclusively within a general synthetic library context in a 2022 Mendeleev Communications article (DOI: 10.1016/j.mencom.2022.09.012) that describes the synthetic route and design rationale for the entire class of photoaffinity probes but does not report individual biological characterization data for this specific molecule [1]. The sole quantitative data are predicted physicochemical properties from the PubChem database, which are not differential against active comparators [2]. High-strength procurement-guiding evidence is therefore limited to the compound's structural distinction and its intended application as a research probe.

Photoaffinity Labeling GPCR Chemical Biology Tetrazole-5-carboxamide Library

Scientifically-Derived Application Scenarios for CAS 1396748-71-2 in Research Reagent Procurement


GPCR Photoaffinity Probe Development with a Defined 4-Methylthiophene Pharmacophore

For academic or biopharma laboratories synthesizing photoaffinity probes targeting aminergic GPCRs, 1396748-71-2 provides a ready-made core scaffold where the 4-methylthiophene-2-carboxamido group can serve as a specific, tunable recognition element [1]. Its selection would be justified when structure-activity relationship (SAR) studies demand this exact substitution pattern; its procurement should be linked to a planned head-to-head labeling-efficiency experiment against the closest available analog from the same library [1].

Validation of 2-Aryl-Tetrazole-5-Carboxamide Chemical Space in Early Drug Discovery

Medicinal chemistry teams exploring the 2-aryl-tetrazole-5-carboxamide region of chemical space for novel GPCR ligands may procure this compound as a singleton reference point. Its distinct thiophene amide vector can be benchmarked against parallel aryl/heteroaryl analogs (e.g., phenyl, pyridyl) synthesized in the same laboratory, allowing for a controlled comparison of photolabeling yield and target protein pull-down efficiency [1].

Negative Control Procurement for Non-Photoactivatable Tetrazole Analogs

Given its design as a photoaffinity probe, this compound can be utilized in experiments requiring a photoactivatable tetrazole probe alongside a non-photoactivatable or structurally similar negative control [1]. Procurement in this context would be to serve as the active comparator, with the selection of the negative control determined by the specific biological question (e.g., a tetrazole-5-carboxamide lacking the thiophene group, acquired separately).

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